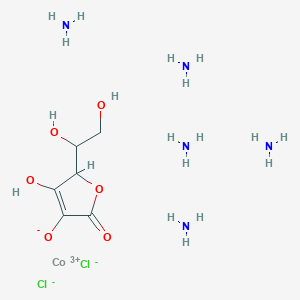
cis-2-Amino-3-Cyclopenten-1-carbonsäurehydrochlorid
Übersicht
Beschreibung
Cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride, also known as Cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride, is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Verbindung wird in der Peptidsynthese verwendet {svg_1}. Peptide sind kurze Ketten von Aminosäuren, die wichtige Rollen in biologischen Funktionen spielen. Sie werden in verschiedenen Bereichen wie der Therapeutik, Kosmetik und Ernährung eingesetzt.
Materialwissenschaft
Die Verbindung könnte potenzielle Anwendungen in der Materialwissenschaft haben {svg_2}. Die Materialwissenschaft befasst sich mit der Entdeckung und Entwicklung neuer Materialien, wobei der Schwerpunkt auf Feststoffen liegt.
Chemische Synthese
Diese Verbindung kann in der chemischen Synthese verwendet werden {svg_3}. Chemische Synthese ist der Prozess der Verwendung chemischer Reaktionen, um ein komplexes Molekül aus einfacheren Molekülen zu bilden.
Chromatographie
Sie kann auch in der Chromatographie verwendet werden {svg_4}, einer Labortechnik zur Trennung eines Gemisches in seine einzelnen Bestandteile.
Analytische Forschung
Die Verbindung kann in der analytischen Forschung verwendet werden {svg_5}, die die Verwendung verschiedener Techniken und Methoden zur Erhebung und Interpretation von Daten beinhaltet.
Organophotoredox-katalysierte [3 + 2]-Cycloadditionen
Die Verbindung kann an hochsdiastereoselektiven organophotoredox-katalysierten [3 + 2]-Cycloadditionen beteiligt sein {svg_6}. Diese Transformation führt zu verschiedenen cis-Cyclopentan-1,2-diamin-Derivaten {svg_7}.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used in peptide synthesis , suggesting that it may interact with specific proteins or enzymes in the body.
Mode of Action
As a compound used in peptide synthesis
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in protein-related pathways.
Result of Action
As a compound used in peptide synthesis , it may contribute to the formation of specific proteins or peptides, which could have various effects depending on the nature of these molecules.
Biochemische Analyse
Biochemical Properties
cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain amino acid transporters, facilitating its uptake into cells. Additionally, it may interact with enzymes involved in amino acid metabolism, such as aminotransferases, which catalyze the transfer of amino groups between amino acids and keto acids .
Cellular Effects
The effects of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in amino acid metabolism and transport, leading to changes in cellular metabolic flux .
Molecular Mechanism
At the molecular level, cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors or enzymes, modulating their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, influencing their catalytic activity. Additionally, it can interact with transcription factors, altering gene expression patterns and affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can induce toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration ranges .
Metabolic Pathways
cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, aminotransferases can catalyze the transfer of amino groups from cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride to keto acids, generating new amino acids and intermediates. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. Additionally, the distribution of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride may be localized to the mitochondria, influencing mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIAFLWOIUSOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735811 | |
| Record name | 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122022-92-8 | |
| Record name | 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Bicyclo[2.2.1]heptan-2-yl)-5-ethoxy-1H-1,2,3-triazole](/img/structure/B1167120.png)

![Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-](/img/structure/B1167132.png)
